molecular formula C13H17BrO2 B13001688 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane

Cat. No.: B13001688
M. Wt: 285.18 g/mol
InChI Key: SEXWVOHXTNRVCG-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane is an organic compound characterized by the presence of a bromophenyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane typically involves the reaction of 4-bromobenzaldehyde with 2,2,4-trimethyl-1,3-dioxane in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenyl derivative.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted dioxane derivatives.

    Oxidation: Formation of 4-bromophenyl ketones or acids.

    Reduction: Formation of 4-phenyl-4,4,6-trimethyl-1,3-dioxane.

Scientific Research Applications

2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dioxane ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the presence of an acetic acid moiety.

    4-Bromophenyl 4-bromobenzoate: Contains two bromophenyl groups linked by a benzoate ester.

    Thiazole derivatives: Contain a bromophenyl group attached to a thiazole ring, exhibiting different biological activities.

Uniqueness: 2-(4-Bromophenyl)-4,4,6-trimethyl-1,3-dioxane is unique due to its combination of a bromophenyl group with a dioxane ring, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

2-(4-bromophenyl)-4,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C13H17BrO2/c1-9-8-13(2,3)16-12(15-9)10-4-6-11(14)7-5-10/h4-7,9,12H,8H2,1-3H3

InChI Key

SEXWVOHXTNRVCG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C2=CC=C(C=C2)Br)(C)C

Origin of Product

United States

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